molecular formula C14H14N2O2 B2752354 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione CAS No. 1495390-92-5

6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

Cat. No.: B2752354
CAS No.: 1495390-92-5
M. Wt: 242.278
InChI Key: KPFIURIWHRBHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

Scientific Research Applications

6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the nature of the target .

Comparison with Similar Compounds

    Quinazoline-2,4-dione: Shares the core quinazoline structure but lacks the phenyl and tetrahydro substituents.

    6,7-Dimethoxy-2,4-quinazoline-dione: Another quinazoline derivative with different substituents on the aromatic ring.

Uniqueness: 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the tetrahydro ring system differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile .

Properties

CAS No.

1495390-92-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.278

IUPAC Name

6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18)

InChI Key

KPFIURIWHRBHHW-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.